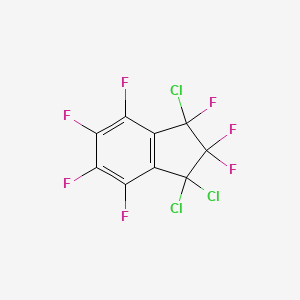
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene is a complex organofluorine compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms
Preparation Methods
The synthesis of 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler precursors. The synthetic routes often include halogenation reactions where chlorine and fluorine atoms are introduced into the molecular structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of more complex molecules.
Biology: Its unique structure makes it useful in studying biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological activity of the compound, making it useful for various applications.
Comparison with Similar Compounds
Similar compounds to 1,1,3-Trichloro-2,2,3,4,5,6,7-heptafluoro-2,3-dihydro-1H-indene include:
1,1,2-Trichloroethane: An organochloride solvent with similar halogenation but different structural properties.
Trichloroethylene: Another halogenated compound used as an industrial solvent.
Trichloroisocyanuric acid: A compound used in various industrial applications.
Properties
CAS No. |
58161-55-0 |
|---|---|
Molecular Formula |
C9Cl3F7 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,1,3-trichloro-2,2,3,4,5,6,7-heptafluoroindene |
InChI |
InChI=1S/C9Cl3F7/c10-7(11)1-2(8(12,17)9(7,18)19)4(14)6(16)5(15)3(1)13 |
InChI Key |
AHCVZAHZZUYVOA-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)Cl)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















